Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate
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Overview
Description
Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by its complex structure, which includes diethyl ester, acetamido, and dichlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate typically involves the reaction of diethyl malonate with acetamide and 2,4-dichlorobenzyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-acetamido-2-[(4-chlorophenyl)methyl]propanedioate
- Diethyl 2-acetamido-2-[(3,4-dichlorophenyl)methyl]propanedioate
Uniqueness
Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
5472-72-0 |
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Molecular Formula |
C16H19Cl2NO5 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(2,4-dichlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H19Cl2NO5/c1-4-23-14(21)16(19-10(3)20,15(22)24-5-2)9-11-6-7-12(17)8-13(11)18/h6-8H,4-5,9H2,1-3H3,(H,19,20) |
InChI Key |
UWNJQTCOLIEBCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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